molecular formula C10H9Cl3O2 B1420681 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride CAS No. 41711-48-2

2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1420681
CAS No.: 41711-48-2
M. Wt: 267.5 g/mol
InChI Key: VTYXCOYXRKCHHE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons : Two doublets (δ 7.2–7.4 ppm) for H-3 and H-5 due to coupling with adjacent chlorine atoms.
    • Methyl groups : A singlet (δ 1.6–1.8 ppm) from the two equivalent methyl groups on the central carbon.
  • ¹³C NMR :
    • Carbonyl carbon : A downfield signal at δ 170–175 ppm.
    • Quaternary carbons : The central carbon (C2) and phenyl carbons bonded to chlorine (C2 and C4) appear at δ 120–140 ppm.

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption at 1780–1820 cm⁻¹ characteristic of acyl chlorides.
  • C-O-C stretch : Bands at 1100–1250 cm⁻¹ from the ether linkage.
  • C-Cl stretches : Peaks at 550–750 cm⁻¹ (aromatic C-Cl) and 700–800 cm⁻¹ (aliphatic C-Cl).

Mass Spectrometry (MS)

  • Molecular ion : m/z 267 (M⁺) with isotopic clusters due to three chlorine atoms (M+2 and M+4 peaks).
  • Key fragments :
    • Loss of Cl- (m/z 232).
    • Cleavage of the ether bond (m/z 161 for dichlorophenol fragment).

Crystallographic Data and Conformational Analysis

No crystallographic data for this compound is publicly available. However, analogous structures (e.g., 2-(4-chlorophenoxy)-2-methylpropanoyl chloride) suggest:

  • Phenyl ring orientation : Likely perpendicular to the acyl chloride plane to minimize steric hindrance.
  • Intermolecular interactions : Weak van der Waals forces and halogen bonding between chlorine atoms and adjacent molecules.
  • Conformational preferences : The gauche arrangement between the phenoxy oxygen and carbonyl group may dominate in solution.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT) studies predict:

  • Electrostatic potential : High electron density at the carbonyl oxygen and chlorine atoms, favoring electrophilic reactions.
  • HOMO-LUMO gap : Calculated at 4.5–5.0 eV , indicating moderate reactivity. The HOMO localizes on the phenyl ring, while the LUMO resides on the acyl chloride.
  • Molecular dynamics : Simulations in polar solvents (e.g., water) show rapid solvation of the chloride group, while nonpolar solvents stabilize the aromatic system.
Computational Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.7 eV
Dipole Moment 3.8–4.2 D

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYXCOYXRKCHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2,4-Dichlorophenol Derivatives

Method Overview:
The foundational step involves chlorinating phenolic compounds to introduce the dichlorophenoxy moiety, which is then converted into the acyl chloride.

Key Steps:

  • Starting Material: 2,4-Dichlorophenol or phenoxyacetic acid derivatives.
  • Chlorination: Using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride to selectively chlorinate the phenolic ring or phenoxyacetic acid intermediates.
  • Reaction Conditions: Typically carried out under reflux with inert solvents like dichloromethane or chloroform, with controlled temperature to prevent over-chlorination.

Research Findings:
A patent describes a process where phenoxyacetic acids are chlorinated via a one-step chlorination with SOCl₂, achieving high selectivity and yield, with minimal by-products.

Esterification and Chlorination Sequence

Method Overview:
This approach involves initial formation of phenoxyacetic acid derivatives, followed by chlorination to yield the dichlorophenoxyacetic acid, which is then converted to the acyl chloride.

Process Details:

  • Esterification: Phenol reacts with chloroacetic acid derivatives under basic or acidic conditions to form phenoxyacetic acids.
  • Chlorination: The phenoxyacetic acid is chlorinated at the ortho or para positions using chlorinating agents, as described in patent CN105622396A, which emphasizes a "one-kettle" process for high atom economy and minimal environmental impact.
  • Conversion to Acyl Chloride: The chlorinated phenoxyacetic acid is treated with thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride.

Advantages:

  • High yields (>98%) with minimal impurities.
  • Environmentally friendly due to reduced by-products.
  • Process scalability for industrial production.

Direct Acylation of Dichlorophenol

Method Overview:
A more direct route involves acylation of 2,4-dichlorophenol with methylpropanoyl chloride.

Procedure:

  • Preparation of Acyl Chloride: Methylpropanoyl chloride is synthesized separately via chlorination of methylpropanic acid.
  • Acylation Reaction: 2,4-Dichlorophenol reacts with methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine, facilitating nucleophilic acyl substitution.
  • Reaction Conditions: Typically conducted at low temperatures (0–5°C) to control reaction rate and selectivity.

Research Data:
This method is efficient for laboratory-scale synthesis, providing high purity products with yields exceeding 85%. It is less favored industrially due to the need for pure acyl chloride and potential side reactions.

Summary of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Chlorination of Phenoxyacetic Acid SOCl₂, POCl₃ Chlorinate phenoxyacetic acid derivatives High selectivity, scalable Over-chlorination risk
Esterification & Chlorination Chloroacetic acid derivatives, chlorinating agents Ester formation, chlorination, conversion to acyl chloride Environmentally friendly, high yield Multi-step process
Direct Acylation Methylpropanoyl chloride, phenol Nucleophilic acyl substitution Simple, quick Less scalable, side reactions possible

Notes on Reaction Conditions and Optimization

  • Temperature Control: Reactions involving chlorination are typically performed at 0–60°C to prevent over-chlorination and degradation.
  • Reagent Purity: High-purity chlorinating agents and starting materials are essential for optimal yields.
  • Solvent Choice: Dichloromethane and chloroform are preferred for their inertness and ease of removal.
  • Environmental Considerations: Use of greener chlorinating agents and process optimization reduces hazardous by-products, aligning with sustainable chemistry principles.

Research Findings and Data Tables

Data Table 1: Comparative Yields and Conditions

Method Reagents Temperature Yield (%) Notes
Chlorination of phenoxyacetic acid SOCl₂ Reflux (~70°C) 95–98 High selectivity, scalable
Esterification & chlorination NaOH, SOCl₂ 50–60°C 97 Environmentally friendly
Direct acylation Methylpropanoyl chloride 0–5°C 85–90 Laboratory scale

Research Findings:

  • The chlorination of phenoxyacetic acids using SOCl₂ or POCl₃ provides the most consistent high yields suitable for industrial scale.
  • The "one-kettle" process described in recent patents emphasizes process efficiency and environmental safety, making it the preferred industrial route.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenoxyacetic acid and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    2,4-Dichlorophenoxyacetic Acid: Formed from hydrolysis.

    Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: Studied for its effects on plant growth and development, as it is a derivative of 2,4-dichlorophenoxyacetic acid, a known plant growth regulator.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Industry: Used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride involves its interaction with specific molecular targets and pathways. As a derivative of 2,4-dichlorophenoxyacetic acid, it mimics the action of natural plant hormones called auxins. It is absorbed by plant tissues and transported to the site of action, where it induces uncontrolled cell growth, leading to the death of the plant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous chlorophenoxy derivatives:

Compound Name Structure Key Functional Groups CAS Number Primary Use
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride 2,4-Cl₂C₆H₃O–C(CH₃)(COCl)₂ Acyl chloride, methyl branch 41711-48-2 Pharmaceutical synthesis
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-Cl₂C₆H₃O–CH₂COOH Carboxylic acid 94-75-7 Herbicide
Dichlorprop (2,4-DP) 2,4-Cl₂C₆H₃O–CH(CH₃)COOH Carboxylic acid, methyl branch 120-36-5 Herbicide, plant growth regulator
2-(2,4-Dichlorophenoxy)butanoyl chloride 2,4-Cl₂C₆H₃O–CH₂CH₂COCl Acyl chloride, longer alkyl chain N/A Research intermediate
2,4-Dichlorophenylacetyl chloride 2,4-Cl₂C₆H₃–CH₂COCl Acyl chloride, phenylacetyl backbone 102-47-6 Chemical synthesis

Key Observations :

  • Reactivity : The target compound’s acyl chloride group makes it more reactive than carboxylic acid analogs like 2,4-D or Dichlorprop, facilitating nucleophilic substitution reactions .

Physicochemical Properties

Property 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride Dichlorprop (2,4-DP) 2,4-Dichlorophenoxyacetic acid (2,4-D)
Molecular Weight (g/mol) ~264.1 (calculated) 235.1 221.0
Chlorine Content 26.8% 30.1% 32.1%
Reactivity High (acyl chloride) Moderate (carboxylic acid) Moderate (carboxylic acid)
Solubility Likely low in water, soluble in organic solvents 0.9 g/L (water) 0.89 g/L (water)
Hazard Classification Corrosive, toxic Carcinogen (IARC) Toxic, environmental hazard

Sources: Notes:

  • The higher molecular weight and chlorine content of the target compound compared to 2,4-D and Dichlorprop may enhance lipophilicity, affecting bioavailability and environmental persistence .
  • Acyl chlorides generally exhibit higher toxicity and corrosivity than their carboxylic acid counterparts, necessitating stringent handling protocols .
Herbicidal Activity
  • 2,4-D and Dichlorprop : Broad-spectrum herbicides acting as synthetic auxins, disrupting plant cell growth .
  • Target Compound: Not directly used as a herbicide but serves as a precursor for synthesizing herbicidal derivatives. Its methyl and acyl chloride groups may enhance penetration into plant tissues compared to carboxylic acids .
Pharmaceutical Potential
  • Derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit COX-2 inhibitory activity, suggesting anti-inflammatory applications . The target compound’s reactivity enables efficient synthesis of such derivatives, including thiourea-containing amides with superior COX-2 binding affinity compared to 2,4-D .

Biological Activity

2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorophenoxy group attached to a methylpropanoyl chloride moiety. This configuration contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride can be categorized into several areas:

  • Herbicidal Properties : As a derivative of 2,4-D, this compound exhibits herbicidal activity by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
  • Antimicrobial Activity : Preliminary studies suggest that compounds related to 2,4-D may possess antimicrobial properties against various pathogens.
  • Endocrine Disruption : Research indicates that exposure to 2,4-D and its derivatives can disrupt endocrine functions in animals and potentially humans.

The primary mechanism involves the compound's interaction with plant hormone receptors. It acts as an agonist for auxin receptors, leading to abnormal growth patterns in plants. In microbial contexts, it may inhibit cell wall synthesis or disrupt metabolic pathways.

Case Studies

  • Herbicidal Efficacy : A study evaluated the efficacy of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride on various weed species. Results indicated significant reduction in biomass at concentrations as low as 0.5 kg/ha.
  • Toxicological Assessment : A toxicological profile revealed that high doses could lead to symptoms such as tachycardia and neurological effects in animal models, similar to those observed with other 2,4-D derivatives .

Data Tables

Study FocusFindingsReference
Herbicidal ActivitySignificant biomass reduction in weeds
Toxicological EffectsNeurological symptoms in high-dose exposure
Antimicrobial ActivityInhibition of bacterial growth

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride, and what catalysts or conditions are typically employed?

Methodological Answer: The synthesis typically starts with the corresponding carboxylic acid, 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid, which undergoes chlorination using agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:

  • Reagent selection : Thionyl chloride is preferred for its efficiency and gaseous byproducts (SO₂, HCl), which are easily removed under vacuum .
  • Solvent choice : Anhydrous dichloromethane or toluene minimizes hydrolysis.
  • Temperature control : Reactions are conducted at 0–25°C to avoid side reactions.
  • Workup : Excess chlorinating agent is removed via rotary evaporation, and the product is purified via distillation or recrystallization.
    Validation : Monitor reaction progress via TLC or FT-IR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹) .

Q. How can researchers ensure the purity and stability of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride during storage and handling?

Methodological Answer:

  • Storage : Store under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at –20°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for transfers. Conduct reactions in sealed systems to exclude moisture .
  • Purity checks : Regular NMR (¹H/¹³C) and Karl Fischer titration to detect water contamination.
    Safety : Follow protocols for corrosive substances, including PPE (gloves, goggles) and emergency showers .

Q. What spectroscopic techniques are most effective for characterizing 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride?

Methodological Answer:

  • FT-IR : Confirm the acyl chloride group via C=O stretch (~1800 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.5–1.8 ppm). ¹³C NMR identifies the carbonyl carbon at ~170 ppm .
  • Mass spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (249.09 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?

Methodological Answer:

  • Kinetic control : Use low temperatures (0–5°C) and slow reagent addition to suppress hydrolysis .
  • Solvent optimization : Anhydrous toluene reduces water activity compared to polar solvents .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side-product formation .
    Validation : Track intermediates via in-situ FT-IR or GC-MS. Computational models (DFT) predict energy barriers for competing pathways .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT calculations : Model transition states to identify favorable pathways (e.g., SN₂ vs. tetrahedral intermediate) .
  • Reaction path simulations : Use software like Gaussian or ORCA to optimize geometries and calculate activation energies .
  • Solvent effects : COSMO-RS models predict solvent polarity impacts on reaction rates .
    Application : These models guide solvent selection (e.g., non-polar for SN₂) and stoichiometric ratios for amide/ester synthesis .

Q. How should researchers address discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Variable screening : Use Design of Experiments (DoE) to test factors like moisture levels, oxygen exposure, and catalyst purity .
  • Reproducibility protocols : Standardize inert atmosphere techniques (Schlenk line) and reagent drying (molecular sieves) .
  • Data reconciliation : Compare NMR yields vs. isolated yields to identify workup losses. PXRD can detect crystalline impurities .

Q. What strategies optimize the compound’s use in synthesizing esters or amides with sterically hindered nucleophiles?

Methodological Answer:

  • Activation methods : Use coupling agents (DCC, HATU) to stabilize reactive intermediates .
  • Solvent/base systems : Pyridine in THF scavenges HCl, preventing acid-catalyzed decomposition .
  • Microwave-assisted synthesis : Enhances reaction rates and reduces side products under controlled heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride

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